3-[(4-phenylpiperazin-1-yl)sulfonyl]-N-(3-phenylpropyl)thiophene-2-carboxamide
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Overview
Description
The compound “3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid” is similar to the one you asked about . It has a molecular weight of 346.41 and is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as NMR spectroscopy. For instance, the compound “2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide” has been analyzed using 1H NMR .Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters is a chemical reaction that has been studied extensively . This reaction is relevant because it involves a phenylpiperazinyl group, similar to the one in your compound.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various methods. For example, the melting point of “3-[(4-phenylpiperazin-1-yl)sulfonyl]benzoic acid” is 220-221°C .Mechanism of Action
Target of Action
A structurally similar compound, 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide, has been reported to act as an acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that is responsible for breaking down the neurotransmitter acetylcholine in the synaptic cleft, thus terminating the signal transmission.
Mode of Action
Based on the similar compound mentioned above, it can be inferred that it might inhibit the action of acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft . This leads to prolonged signal transmission at cholinergic synapses.
Biochemical Pathways
The compound likely affects the cholinergic signaling pathway by inhibiting acetylcholinesterase . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition. The increased concentration of acetylcholine enhances signal transmission, potentially improving cognitive function.
Result of Action
Based on the action of similar compounds, it can be inferred that the inhibition of acetylcholinesterase could lead to enhanced cholinergic signaling, potentially improving cognitive function .
Safety and Hazards
Future Directions
The future directions in the study of these compounds could involve further investigation of their potential uses. For example, the anti-inflammatory properties of some 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide derivatives suggest they could be developed into new treatments for inflammatory conditions .
properties
IUPAC Name |
3-(4-phenylpiperazin-1-yl)sulfonyl-N-(3-phenylpropyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S2/c28-24(25-14-7-10-20-8-3-1-4-9-20)23-22(13-19-31-23)32(29,30)27-17-15-26(16-18-27)21-11-5-2-6-12-21/h1-6,8-9,11-13,19H,7,10,14-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJXMIODKVUUKCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=C(SC=C3)C(=O)NCCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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